(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-allothreonine

Solid-Phase Peptide Synthesis Amino Acid Solubility Process Efficiency

(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid, commonly known as Fmoc-Thr(tBu)-OH, is a cornerstone building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It belongs to the class of protected amino acid derivatives, where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amine, and the acid-labile tert-butyl (tBu) group protects the hydroxyl side chain.

Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
CAS No. 214852-48-9
Cat. No. B15543142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-allothreonine
CAS214852-48-9
Molecular FormulaC19H19NO5
Molecular Weight341.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m0/s1
InChIKeyOYULCCKKLJPNPU-GTNSWQLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic Acid (CAS 214852-48-9): A High-Purity Fmoc-Thr(tBu)-OH Building Block for SPPS


(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid, commonly known as Fmoc-Thr(tBu)-OH, is a cornerstone building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . It belongs to the class of protected amino acid derivatives, where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amine, and the acid-labile tert-butyl (tBu) group protects the hydroxyl side chain . This orthogonal protection scheme is essential for the iterative coupling and deprotection cycles required to synthesize defined peptide sequences, especially those rich in hydroxyl-containing amino acids like threonine and serine [1].

Why (2S,3S)-Fmoc-Thr(tBu)-OH Cannot Be Casually Substituted with Other Threonine or Serine Analogs


While various Fmoc-protected threonine and serine derivatives are commercially available for SPPS, they are not functionally interchangeable. The choice of side-chain protecting group fundamentally dictates the synthetic strategy, as it controls solubility, coupling kinetics, and the final global deprotection conditions. For example, Fmoc-Thr-OH (with an unprotected hydroxyl) is prone to O-acylation during coupling, leading to branched or truncated peptide sequences . Conversely, analogs like Fmoc-Thr(Trt)-OH (trityl-protected) exhibit poor solubility in standard SPPS solvents, causing inefficient coupling and requiring extended reaction times [1]. The tBu-protected variant, (2S,3S)-Fmoc-Thr(tBu)-OH, is specifically engineered to provide optimal solubility and stability during chain assembly while ensuring clean, quantitative side-chain deprotection under standard TFA cleavage conditions, making its selection critical for high-fidelity peptide synthesis .

Quantitative Evidence Guide for (2S,3S)-Fmoc-Thr(tBu)-OH (CAS 214852-48-9): Differentiating Performance Metrics


Solubility Advantage Over Fmoc-Thr(Trt)-OH in SPPS Solvents

The solubility of a protected amino acid in SPPS solvents like DMF or NMP directly impacts coupling efficiency. Fmoc-Thr(tBu)-OH demonstrates markedly superior solubility compared to the trityl-protected analog Fmoc-Thr(Trt)-OH, enabling more efficient synthesis workflows [1].

Solid-Phase Peptide Synthesis Amino Acid Solubility Process Efficiency

Orthogonal Protection Prevents O-Acylation Side Reactions

The use of an unprotected hydroxyl side chain, as in Fmoc-Thr-OH, leads to a significant risk of O-acylation during peptide coupling, resulting in undesired branched or terminated sequences. The tBu-protected derivative, (2S,3S)-Fmoc-Thr(tBu)-OH, completely blocks this side reaction, ensuring sequence fidelity .

Side-Reaction Suppression Peptide Purity Orthogonal Protecting Groups

Certified High Purity and Low Racemization for Reproducible Synthesis

Procurement from reputable vendors ensures high and well-defined purity standards, which are critical for minimizing deletion sequences and diastereomeric impurities. For instance, commercial specifications for Fmoc-Thr(tBu)-OH can include HPLC purity ≥ 99.0% and enantiomeric purity ≥ 99.8% [1].

Peptide Synthesis Quality Control Enantiomeric Purity

Enabling Self-Assembly into Unique Morphologies for Material Science

Unlike its unprotected counterpart or other threonine derivatives, Fmoc-Thr(tBu)-OH exhibits controlled self-assembly into unique, well-defined nanostructures under specific conditions, as demonstrated in recent studies [1].

Biomaterials Self-Assembly Nanostructures

Key Application Scenarios for Procuring (2S,3S)-Fmoc-Thr(tBu)-OH


High-Fidelity Synthesis of Threonine-Containing Peptides

This compound is the standard choice for incorporating threonine residues via Fmoc-SPPS. Its orthogonal protection scheme ensures that the threonine side chain remains protected during chain assembly, preventing O-acylation, and is quantitatively deprotected during the final TFA cleavage. This is the primary application for pharmaceutical and academic peptide synthesis .

Synthesis of O-Phosphorylated or O-Glycosylated Peptides

Because the hydroxyl group is protected as a tBu ether, it is completely inert to the conditions used for Fmoc deprotection and subsequent amino acid couplings. After the peptide chain is fully assembled on the resin, the tBu group can be selectively removed with mild acid (e.g., 1% TFA) to generate a free hydroxyl group on the solid support, which can then be selectively phosphorylated or glycosylated. This level of control is not possible with unprotected Fmoc-Thr-OH .

Industrial-Scale Peptide API Manufacturing

The high solubility of Fmoc-Thr(tBu)-OH in DMF and NMP (>0.5 M) is a critical advantage for process-scale peptide synthesis. It allows for more concentrated coupling reactions, which reduces solvent usage, decreases reactor volume requirements, and can improve coupling kinetics and efficiency, leading to significant cost savings in the production of peptide Active Pharmaceutical Ingredients (APIs) [1].

Construction of Unconventional Peptide-Based Nanostructures

Beyond its primary use as an SPPS building block, Fmoc-Thr(tBu)-OH itself has been identified as a unique scaffold for self-assembly. Researchers in supramolecular chemistry and biomaterials can utilize this compound to generate well-defined, novel nanostructures such as fibrous dumbbells and broomstick-like morphologies, which are distinct from those formed by its serine analog, offering a new tool for bottom-up materials design [2].

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